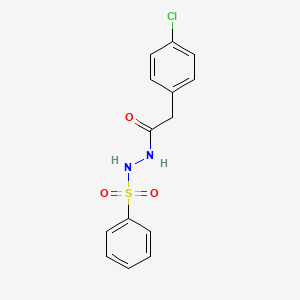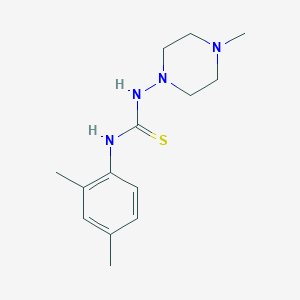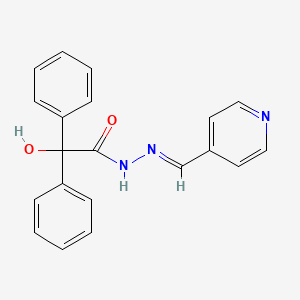
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide, also known as CGP 48506, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative that is commonly used as a tool compound to investigate the role of specific enzymes and pathways in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been widely used in scientific research as a tool compound to investigate the role of specific enzymes and pathways in biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mammalian target of rapamycin (mTOR). These enzymes are involved in a variety of cellular processes, including cell growth, proliferation, and survival.
Mecanismo De Acción
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 inhibits the activity of PKC, PI3K, and mTOR by binding to their active sites and preventing them from carrying out their normal functions. PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. PI3K is a lipid kinase that is involved in the regulation of cell growth and survival. mTOR is a serine/threonine kinase that regulates protein synthesis and cell growth. By inhibiting these enzymes, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 can disrupt the normal functioning of cells and lead to changes in cellular processes.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is its specificity for PKC, PI3K, and mTOR. This allows researchers to investigate the role of these enzymes in specific cellular processes. Additionally, 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is relatively easy to synthesize and has a long shelf life. However, one limitation of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations.
Direcciones Futuras
There are several future directions for the use of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 in scientific research. One area of focus is the development of more specific inhibitors of PKC, PI3K, and mTOR. Additionally, researchers are investigating the potential use of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 in the treatment of cancer, diabetes, and other diseases. Finally, there is ongoing research into the potential toxicity of 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 and ways to mitigate its effects.
Conclusion:
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 is a hydrazide derivative that has been extensively studied for its potential applications in scientific research. It inhibits the activity of several enzymes involved in cellular processes and has a variety of biochemical and physiological effects. While it has some limitations, it is a valuable tool compound for investigating the role of specific enzymes and pathways in cellular processes. Ongoing research into 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 and its potential applications will continue to shed light on its potential uses in the future.
Métodos De Síntesis
2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506 can be synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 2-(4-chlorophenyl)hydrazine. This intermediate is then reacted with phenylsulfonyl chloride and acetic anhydride to produce 2-(4-chlorophenyl)-N'-(phenylsulfonyl)acetohydrazide 48506. The final product is obtained through recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-2-(4-chlorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-12-8-6-11(7-9-12)10-14(18)16-17-21(19,20)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIUHLYRTSJYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(benzenesulfonyl)-2-(4-chlorophenyl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)
![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)
![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)